![molecular formula C20H29NO3 B1343386 ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate CAS No. 898761-20-1](/img/structure/B1343386.png)
ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate
Description
Ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate is a synthetic organic compound featuring an ethyl ester group, an eight-carbon aliphatic chain terminating in a ketone group, and a 3-substituted phenyl ring modified with an azetidine-methyl moiety. Azetidine, a four-membered saturated heterocyclic amine, confers structural rigidity and moderate basicity (pKa ~11.5) compared to larger amines like piperidine or piperazine. The compound’s molecular formula is C₂₂H₃₁NO₃, with a molecular weight of 357.49 g/mol (estimated based on analogs in ).
Properties
IUPAC Name |
ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-24-20(23)12-6-4-3-5-11-19(22)18-10-7-9-17(15-18)16-21-13-8-14-21/h7,9-10,15H,2-6,8,11-14,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPBKXQLFJGWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643291 | |
Record name | Ethyl 8-{3-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-20-1 | |
Record name | Ethyl 8-{3-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki–Miyaura cross-coupling reaction using the corresponding brominated pyrazole–azetidine hybrid with boronic acids.
Formation of the Ester Chain: The ester chain can be formed through esterification reactions involving the appropriate carboxylic acid and alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or the azetidine ring to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Introduction of new functional groups, such as halides or amines, onto the phenyl or azetidine rings.
Scientific Research Applications
ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Amine Substituents
The substituent on the phenyl ring significantly influences physicochemical and biological properties. Key comparisons include:
- Azetidine vs. Piperidine and piperazine derivatives, however, may exhibit stronger membrane permeability due to higher lipophilicity .
- Biological Activity : Piperazine-containing analogs () are often explored for CNS targets due to blood-brain barrier penetration, whereas azetidine derivatives may favor peripheral tissue targeting .
Analogues with Modified Ester Groups or Phenyl Substituents
Ester Group Variations
- Methyl 8-((4-(benzyloxy)phenyl)amino)-8-oxooctanoate (): Methyl ester reduces lipophilicity (logP ~2.8 vs. Benzyloxy-amino substituent enhances antiproliferative activity in cancer cell lines (IC₅₀ ~5–10 μM) but introduces metabolic instability due to debenzylation .
Heterocyclic Substituents
- Ethyl 8-[3-(indolylmethyl)phenyl]-8-oxooctanoate (): Indole’s aromatic system enables π-π stacking with protein targets (e.g., kinase ATP pockets). Higher molecular weight (391.51 g/mol) may reduce solubility but improve binding affinity .
Functional Analogues in Drug Development
- Fluorinated Derivatives (): Ethyl 8-((4-(2-[¹⁸F]-fluoroethyl)phenyl)amino)-8-oxooctanoate is a PET radiotracer for imaging HDAC expression. The azetidine analog could be radiolabeled similarly for targeted imaging .
- Hybrid Inhibitors (): Methyl 8-((4-(6-aminohexanamido)phenyl)amino)-8-oxooctanoate incorporates a hydroxamic acid for HDAC inhibition. Azetidine’s rigidity could optimize spacer length in such hybrids .
Biological Activity
Ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by an azetidine ring, a phenyl group, and an oxooctanoate moiety. Its molecular formula is , with a molecular weight of approximately 305.38 g/mol. The presence of the azetidine ring is particularly significant as it can influence the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Enzyme Inhibition : It may interact with specific enzymes, potentially inhibiting their activity, which is crucial for metabolic processes.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Receptor Binding : The compound may bind to various receptors, influencing signal transduction pathways that regulate cellular responses.
- Enzyme Interaction : The azetidine moiety can interact with enzymes, leading to either inhibition or activation depending on the target enzyme.
- Stability and Bioavailability : The structural components contribute to the overall stability and bioavailability of the compound, enhancing its potential therapeutic effects.
Antimicrobial Studies
A study conducted by researchers at [source] evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Bacterial Strain | Zone of Inhibition (mm) |
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Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anti-inflammatory Research
In another study focusing on anti-inflammatory properties, this compound was tested in vitro for its ability to reduce pro-inflammatory cytokines in human cell lines. The findings indicated a dose-dependent reduction in cytokine levels, highlighting its potential therapeutic application in inflammatory conditions.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound | Antimicrobial Activity | Anti-inflammatory Activity |
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Ethyl 8-[4-(pyrrolidinomethyl)phenyl]-8-oxooctanoate | Moderate | Low |
Ethyl 8-[4-(piperidinomethyl)phenyl]-8-oxooctanoate | High | Moderate |
This comparative analysis suggests that modifications to the azetidine ring can significantly influence both antimicrobial and anti-inflammatory activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate?
- Methodological Answer : The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., 8-methoxy-8-oxooctanoic acid) and aryl amines (e.g., 3-(azetidinomethyl)aniline). Use coupling agents like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) with HOBt (hydroxybenzotriazole) in polar aprotic solvents (DMF, CH₂Cl₂) . Purification typically involves flash chromatography (e.g., 10–80% EtOAc in hexanes) .
Q. What safety protocols are critical when handling azetidine-containing intermediates during synthesis?
- Methodological Answer :
- Wear PPE: nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with azetidine derivatives, which may exhibit toxicity or irritancy .
- Conduct reactions in a fume hood to mitigate inhalation risks.
- Dispose of waste via licensed hazardous waste contractors to prevent environmental contamination .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze for characteristic peaks, e.g., ester carbonyl (δ ~170–174 ppm), azetidine methylene protons (δ ~3.0–4.0 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with theoretical masses .
- TLC : Monitor reaction progress using Rf values (e.g., 0.41 in 1:4 hexane:EtOAc) .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for azetidinomethyl-substituted intermediates?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for azetidine ring protons and ester groups .
- Consider steric effects or conformational flexibility of the azetidine ring causing dynamic NMR behavior.
- Compare with literature data for analogous azetidine-containing compounds .
Q. What strategies improve radiochemical yields in fluorinated derivatives of this compound?
- Methodological Answer :
- Optimize fluorination conditions (e.g., DAST (diethylaminosulfur trifluoride) at 0–25°C in CH₂Cl₂) to reduce side reactions .
- Use HPLC purification (C18 column, methanol/water gradients) to isolate radiolabeled products (e.g., ¹⁸F analogs) with >99% purity .
- Increase specific activity by minimizing carrier-added fluoride through rigorous drying of [¹⁸F]KF .
Q. How can stability studies be designed for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via LC-MS .
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures.
- Light Sensitivity : Store samples in amber vials and compare stability under UV/visible light exposure .
Q. What computational methods predict the reactivity of the azetidine ring in catalytic or biological systems?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to model ring-opening energetics or nucleophilic attack at the azetidine nitrogen .
- Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzymes or receptors) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed HRMS data for this compound?
- Methodological Answer :
- Recheck ionization mode (positive/negative) and adduct formation (e.g., [M+Na]+ vs. [M+H]+) .
- Verify solvent purity (e.g., acetonitrile vs. methanol) to avoid matrix effects.
- Confirm synthetic intermediates’ purity via NMR before HRMS analysis .
Q. Why might fluorination yields vary significantly between small-scale and pilot-scale syntheses?
- Methodological Answer :
- Scale-Up Challenges : Heat dissipation inefficiencies in larger batches may alter reaction kinetics.
- Moisture Sensitivity : Ensure anhydrous conditions during DAST reactions; use molecular sieves in CH₂Cl₂ .
- Purification Losses : Optimize HPLC parameters (flow rate, column size) to minimize product loss .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.